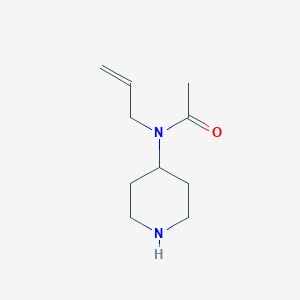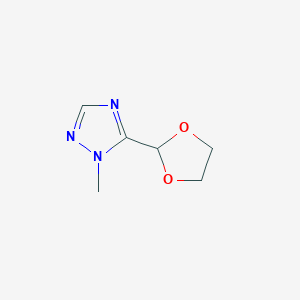
5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,4-triazole, also known as DMADT, is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications.
Wissenschaftliche Forschungsanwendungen
5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,4-triazole has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,4-triazole has been investigated as a potential anticancer agent due to its ability to inhibit the activity of certain enzymes that are involved in cancer cell proliferation. In materials science, 5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,4-triazole has been studied for its potential use as a building block for the synthesis of novel materials with unique properties. In catalysis, 5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,4-triazole has been investigated for its potential use as a ligand in metal-catalyzed reactions.
Wirkmechanismus
5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,4-triazole exerts its biological activity through the inhibition of certain enzymes, including CDK9 and DYRK1A. CDK9 is a protein kinase that plays a key role in the regulation of gene expression, while DYRK1A is a protein kinase that is involved in various cellular processes, including cell proliferation and differentiation. By inhibiting these enzymes, 5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,4-triazole can disrupt the normal functioning of cancer cells and induce cell death.
Biochemische Und Physiologische Effekte
5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,4-triazole has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,4-triazole can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,4-triazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,4-triazole has been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,4-triazole for lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. In addition, 5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,4-triazole is stable under a wide range of conditions, making it suitable for use in various experimental settings. However, one limitation of 5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,4-triazole is its relatively low solubility in water, which can make it difficult to work with in aqueous environments.
Zukünftige Richtungen
There are several potential future directions for research on 5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,4-triazole. One area of interest is the development of 5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,4-triazole derivatives with improved anticancer activity and selectivity. Another area of interest is the investigation of 5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,4-triazole as a potential treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to fully elucidate the mechanism of action of 5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,4-triazole and its potential applications in various fields of scientific research.
Synthesemethoden
5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,4-triazole can be synthesized through a multi-step process starting from 2-amino-4-methylpyridine. The first step involves the formation of 2-(1,3-dioxolan-2-yl)pyridine by reacting 2-amino-4-methylpyridine with ethylene glycol and paraformaldehyde. This intermediate is then converted to 5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,4-triazole by reacting it with sodium azide and acetic anhydride.
Eigenschaften
CAS-Nummer |
169377-67-7 |
|---|---|
Produktname |
5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,4-triazole |
Molekularformel |
C6H9N3O2 |
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
5-(1,3-dioxolan-2-yl)-1-methyl-1,2,4-triazole |
InChI |
InChI=1S/C6H9N3O2/c1-9-5(7-4-8-9)6-10-2-3-11-6/h4,6H,2-3H2,1H3 |
InChI-Schlüssel |
FJWCCFAJDJGOEE-UHFFFAOYSA-N |
SMILES |
CN1C(=NC=N1)C2OCCO2 |
Kanonische SMILES |
CN1C(=NC=N1)C2OCCO2 |
Synonyme |
1H-1,2,4-Triazole, 5-(1,3-dioxolan-2-yl)-1-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



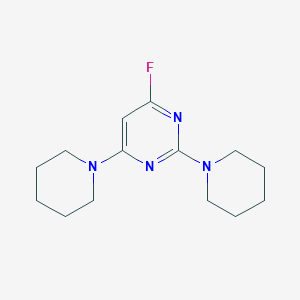


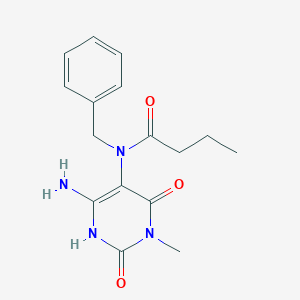
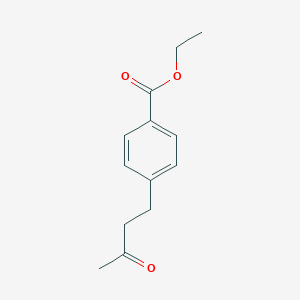

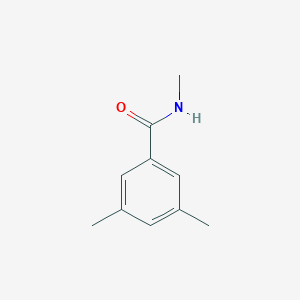

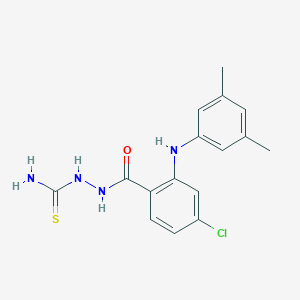
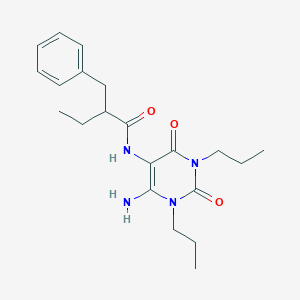
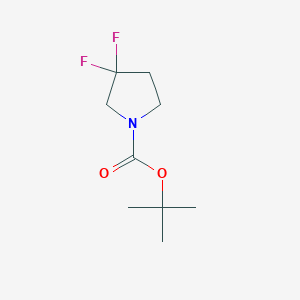
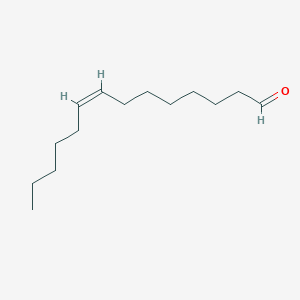
![1-[4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl]-3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]propane-1,3-dione](/img/structure/B65357.png)
